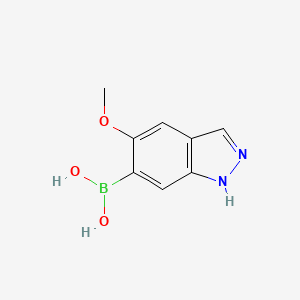

(5-Methoxy-1H-indazol-6-yl)boronic acid

CAS No.: 2304635-77-4

Cat. No.: VC4247886

Molecular Formula: C8H9BN2O3

Molecular Weight: 191.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304635-77-4 |

|---|---|

| Molecular Formula | C8H9BN2O3 |

| Molecular Weight | 191.98 |

| IUPAC Name | (5-methoxy-1H-indazol-6-yl)boronic acid |

| Standard InChI | InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

| Standard InChI Key | GURZLTUJYQZTAS-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1OC)C=NN2)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of (5-methoxy-1H-indazol-6-yl)boronic acid is C₈H₉BN₂O₃, with a molecular weight of 191.98 g/mol . The indazole core consists of a bicyclic structure with two adjacent nitrogen atoms, while the boronic acid group (-B(OH)₂) at position 6 enables participation in cross-coupling reactions. The methoxy (-OCH₃) substituent at position 5 influences electronic properties, enhancing solubility and modulating reactivity .

Key Structural Attributes:

-

Indazole Ring: A fused benzene-pyrazole system providing rigidity and π-conjugation.

-

Boronic Acid Group: Facilitates Suzuki-Miyaura cross-coupling reactions critical for carbon-carbon bond formation .

-

Methoxy Substituent: Electron-donating effects stabilize intermediates during synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal distinct signals for aromatic protons (δ 7.3–8.3 ppm), the methoxy group (δ 3.8 ppm), and boronic acid protons (δ 6.6–7.5 ppm) . The ¹³C NMR spectrum confirms aromatic carbons (δ 110–145 ppm) and the methoxy carbon (δ 55 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates . A representative route involves:

-

Iodination: 6-Bromo-1H-indazole is iodinated at position 3 using iodine and potassium hydroxide .

-

Suzuki Coupling: The iodinated intermediate reacts with a boronic ester (e.g., (4-methoxy-1H-indazol-6-yl)boronic acid) in the presence of Pd(dppf)Cl₂ and cesium carbonate .

-

Purification: Column chromatography yields the final product with >95% purity .

Example Reaction:

Key Intermediates and Conditions

Physicochemical Properties

Physical State and Solubility

Applications in Medicinal Chemistry and Drug Development

Role in Anticancer Agent Synthesis

Indazole derivatives exhibit potent antiproliferative activity. For instance, compound 2f (a related indazole-boronic acid analog) demonstrated IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells by inducing apoptosis via caspase-3 activation and Bcl-2 suppression . The boronic acid moiety enhances target binding affinity, making it a valuable pharmacophore .

Enzyme Inhibition

The compound serves as an intermediate in synthesizing inhibitors for monoamine oxidase-B (MAO-B) and neuronal nitric oxide synthase (nNOS), leveraging its ability to form reversible covalent bonds with enzyme active sites .

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization of the boronic acid group could enable conjugation to nanoparticles for site-specific drug delivery, minimizing off-target effects .

Catalytic Applications

Exploration in asymmetric catalysis using chiral indazole-boronic acid complexes may unlock novel synthetic routes for enantioselective reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume